molecular formula C9H8N4 B1426182 6-(Pyridin-3-yl)pyrimidin-4-amine CAS No. 1192814-34-8

6-(Pyridin-3-yl)pyrimidin-4-amine

Cat. No.: B1426182
CAS No.: 1192814-34-8
M. Wt: 172.19 g/mol
InChI Key: VPRKGLYZWQCCHU-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)pyrimidin-4-amine is a chemical compound characterized by a pyridine ring attached to a pyrimidine ring at the 3-position

Scientific Research Applications

Chemistry: In chemistry, 6-(Pyridin-3-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methods.

Biology: In biological research, this compound is used to study its interaction with various biomolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-yl)pyrimidin-4-amine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyridine derivative with a pyrimidine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents is optimized to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups are introduced.

Comparison with Similar Compounds

  • Pyridine derivatives: Compounds such as pyridine itself and its derivatives.

  • Pyrimidine derivatives: Compounds like pyrimidine and its various substituted forms.

Uniqueness: 6-(Pyridin-3-yl)pyrimidin-4-amine is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and biological activity compared to other pyridine and pyrimidine derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in both research and industry.

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Properties

IUPAC Name

6-pyridin-3-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRKGLYZWQCCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-Chloropyrimidin-4-amine (0.324 g, 2.5 mmol), pyridin-4-ylboronic acid (0.384 g, 3.13 mmol), Na2CO3 (0.795 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II)chloride (0.035 g, 0.050 mmol) were suspended in a mixture of DME/EtOH/water (15:2:3 mL). The mixture was heated in the microwave synthesizer at 125° C. for 20 min and concentrated. The residue was purified by silica gel chromatography (5-25% [9:1 methanol:ammonium hydroxide]-ethyl acetate) to afford 6-(pyridin-3-yl)pyrimidin-4-amine (0.15 g, 0.871 mmol, 35% yield) as an off-white solid. LCMS R.T.=0.30; [M+H]+=173.11.
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.384 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Name
DME EtOH water
Quantity
3 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.035 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.324 g, 2.5 mmol), pyridin-3-ylboronic acid (0.384 g, 3.13 mmol), Na2CO3 (0.795 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II)chloride (0.035 g, 0.050 mmol) was suspended in a mixture of DME/EtOH/water. The mixture was heated in the microwave synthesizer at 125° C. for 20 min and concentrated. The residue was purified by silica gel chromatography (10-60% ethyl acetate in hexanes, then 5-25% 9:1 methanol:ammonium hydroxide-ethyl acetate) to afford 6-(pyridin-3-yl)pyrimidin-4-amine (0.17 g, 0.987 mmol, 40% yield) as an off-white solid. LCMS R.T.=0.31;
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.384 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DME EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-Chloropyrimidin-4-amine (0.35 g, 2.70 mmol), 2-methoxypyrimidin-5-ylboronic acid (0.520 g, 3.38 mmol), Na2CO3 (0.859 g, 8.11 mmol) and bis(triphenylphosphine)palladium(II)chloride (0.038 g, 0.054 mmol) were suspended in a mixture of DME/EtOH/water. (15:2:3 mL). The mixture was heated in the microwave synthesizer at 125° C. for 20 min and concentrated. The residue was purified by silica gel chromatography (0-5% 9:1 methanol:ammonium hydroxide-ethyl acetate) to afford 6-(pyridin-3-yl)pyrimidin-4-amine (0.28 g, 1.378 mmol, 51% yield) as an off-white solid. LCMS R.T.=0.53; [M+H]+=204.11.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.859 g
Type
reactant
Reaction Step One
Name
DME EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.038 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.324 g, 2.5 mmol), pyridin-3-ylboronic acid (0.385 g, 3.13 mmol), Na2CO3 (0.795 g, 7.5 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.035 g, 0.05 mmol) were suspended in a mixture of dioxane/EtOH/water. The mixture was heated in the microwave synthesizer at 125° C. for 20 min (reaction was run twice) and concentrated. The residue was purified on by silica gel chromatography using a 10-60% ethyl acetate/hexanes gradient, followed by a 5-25% 9:1 methanol:ammonium hydroxide in ethyl acetate gradient. The desired fractions were concentrated to give an off-white solid. MS(LC/MS) R.T.=0.28; (M+H=173.13).
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.385 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One
Name
dioxane EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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